2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid is an aromatic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both chloro and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of aniline derivatives followed by chlorination and subsequent coupling reactions. One common method involves the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline, which is then coupled with 3,5-dinitrobenzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired product’s purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties .
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro and chloro groups play a crucial role in its binding affinity and reactivity with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 3,5-Dinitrobenzoic acid
- 2-Chloro-4-nitrophenyl glycoside
Uniqueness
2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H7ClN4O8 |
---|---|
Molecular Weight |
382.67 g/mol |
IUPAC Name |
2-(2-chloro-4-nitroanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H7ClN4O8/c14-9-4-6(16(21)22)1-2-10(9)15-12-8(13(19)20)3-7(17(23)24)5-11(12)18(25)26/h1-5,15H,(H,19,20) |
InChI Key |
VUVYMAUSQDQQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.